![molecular formula C8H3BrF3N B2960693 4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile CAS No. 2248292-46-6](/img/structure/B2960693.png)
4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile
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Overview
Description
4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile, also known as BDFB, is a chemical compound that has gained attention in scientific research due to its potential applications in the development of new drugs. BDFB is a fluorinated benzene derivative that has been shown to possess unique properties that make it a valuable tool for drug discovery.
Mechanism of Action
4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile has been shown to bind to specific receptors in the body, including the GABA-A receptor and the α7 nicotinic acetylcholine receptor. This binding activity can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile has been shown to have a range of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of acetylcholinesterase activity, and the activation of the α7 nicotinic acetylcholine receptor. These effects can lead to changes in neurotransmitter activity, which can have a range of downstream effects on physiological processes.
Advantages and Limitations for Lab Experiments
4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile has several advantages as a tool for drug discovery, including its ability to bind to specific receptors in the body and its unique properties as a fluorinated benzene derivative. However, there are also limitations to its use, including its potential toxicity and the need for careful handling in the laboratory.
Future Directions
There are several future directions for research on 4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile, including the development of new drugs based on its unique properties, the investigation of its potential as a tool for the treatment of neurological disorders, and the exploration of its potential as a tool for the study of neurotransmitter activity in the brain. Additionally, further research is needed to better understand the potential risks and benefits of using 4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile in drug development and other scientific applications.
Synthesis Methods
The synthesis of 4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile involves several steps, including the reaction of 4-bromo-2-nitrobenzoic acid with difluoromethyl iodide, followed by reduction with iron powder and hydrolysis of the resulting intermediate. The final product is obtained through purification by column chromatography.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile has been used in scientific research as a tool for the development of new drugs. Its unique properties, including its ability to bind to specific receptors in the body, make it a valuable tool for drug discovery.
properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-6-2-5(8(11)12)4(3-13)1-7(6)10/h1-2,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZUIFOJTMCFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile |
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